(5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, chlorophenyl groups, and a nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of Thiazolidinone Ring: The initial step involves the formation of the thiazolidinone ring through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic aromatic substitution reaction.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiazolidinones with various functional groups.
Scientific Research Applications
(5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-oxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-3-(2-chlorophenyl)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2N2O3S3/c23-14-6-8-15(9-7-14)31-19-10-5-13(11-18(19)26(28)29)12-20-21(27)25(22(30)32-20)17-4-2-1-3-16(17)24/h1-12H/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBOBLWTRLYDIQ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])/SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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